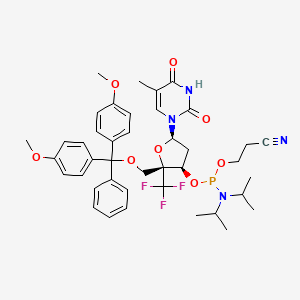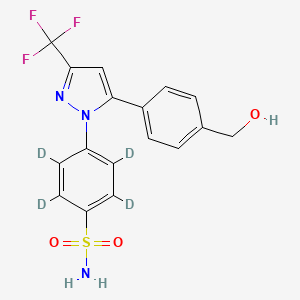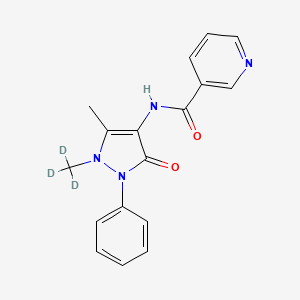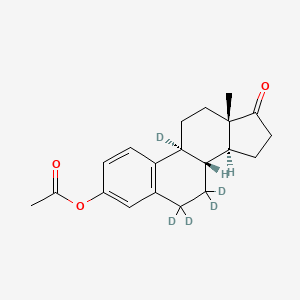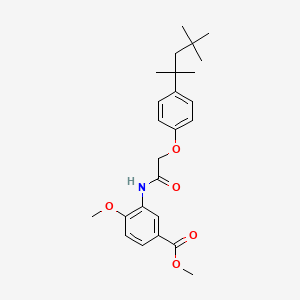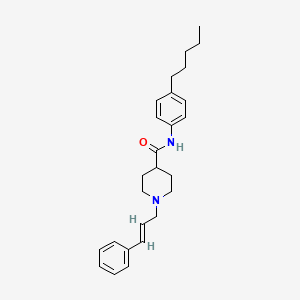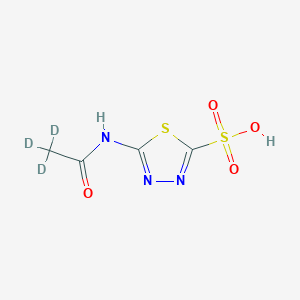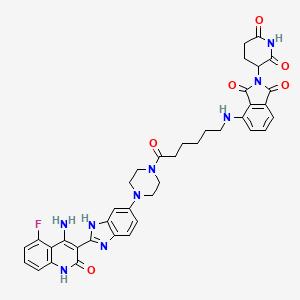
Pomalidomide-C5-Dovitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C5-Dovitinib is a novel compound that combines the properties of two potent agents: pomalidomide and dovitinib. Pomalidomide is an immunomodulatory drug, while dovitinib is a tyrosine kinase inhibitor. This compound is designed to target and degrade specific proteins involved in cancer cell proliferation, making it a promising candidate for cancer therapy, particularly in the treatment of acute myeloid leukemia .
Preparation Methods
The synthesis of Pomalidomide-C5-Dovitinib involves multiple steps. One method described involves the preparation of pomalidomide-linkers, which are essential for the formation of the conjugate. This method has been optimized to achieve high yields by using secondary amines . Another approach utilizes continuous flow chemistry, which allows for a safe and efficient multi-step synthesis of pomalidomide and its analogues . These methods are crucial for the industrial production of the compound, ensuring consistency and scalability.
Chemical Reactions Analysis
Pomalidomide-C5-Dovitinib undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially enhancing its activity.
Reduction: Reduction reactions can be employed to alter specific functional groups within the molecule.
Scientific Research Applications
Pomalidomide-C5-Dovitinib has a wide range of scientific research applications:
Chemistry: It is used in the development of new synthetic methods and the study of protein degradation mechanisms.
Biology: The compound is employed in research on cellular signaling pathways and protein interactions.
Mechanism of Action
Pomalidomide-C5-Dovitinib exerts its effects by inducing the degradation of specific proteins, such as FLT3-ITD and KIT, through a ubiquitin-proteasome-dependent pathway. This degradation blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s dual action as an immunomodulatory agent and a tyrosine kinase inhibitor enhances its therapeutic potential .
Comparison with Similar Compounds
Pomalidomide-C5-Dovitinib is unique due to its combination of pomalidomide and dovitinib, which provides a dual mechanism of action. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug with significant side effects.
Lenalidomide: A more potent and less toxic analog of thalidomide.
Dovitinib: A tyrosine kinase inhibitor that targets multiple pathways. This compound stands out due to its enhanced efficacy and reduced toxicity compared to these individual agents.
Properties
Molecular Formula |
C39H38FN9O6 |
|---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
4-[[6-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]-6-oxohexyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C39H38FN9O6/c40-23-7-5-9-26-32(23)34(41)33(37(53)45-26)35-43-24-12-11-21(20-27(24)44-35)47-16-18-48(19-17-47)30(51)10-2-1-3-15-42-25-8-4-6-22-31(25)39(55)49(38(22)54)28-13-14-29(50)46-36(28)52/h4-9,11-12,20,28,42H,1-3,10,13-19H2,(H,43,44)(H3,41,45,53)(H,46,50,52) |
InChI Key |
LOZMISVXTOAAHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)N=C(N6)C7=C(C8=C(C=CC=C8F)NC7=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



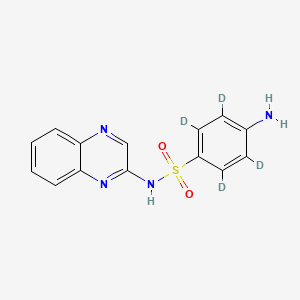

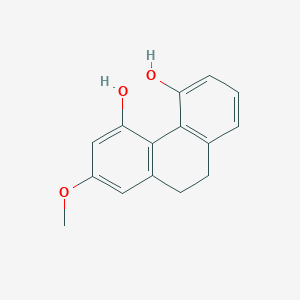
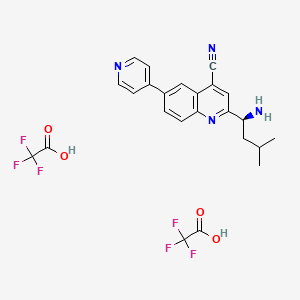

![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
